molecular formula C9H7NOS B189169 Phenacyl thiocyanate CAS No. 5399-30-4

Phenacyl thiocyanate

Cat. No.: B189169
CAS No.: 5399-30-4
M. Wt: 177.22 g/mol
InChI Key: DLLVIJACDVJDIP-UHFFFAOYSA-N
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Description

Phenacyl thiocyanate is an organic compound containing the functional group RSCN. The organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond . It has a molecular formula of C9H7NOS .


Synthesis Analysis

This compound can be synthesized through various methods. One common method involves the reaction between alkyl halides and alkali thiocyanate in aqueous media . Another method involves the use of a β-cyclodextrin-silica hybrid as a microvessel and solid–liquid phase-transfer catalyst for the nucleophilic substitution reaction of phenacyl halides in water . Other methods involve the use of Amberlite IRA-910 with different counter ions as polymer-supported reagents in nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring attached to a thiocyanate group. The molecular weight is 177.223 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be hydrolyzed to thiocarbamates . It can also participate in direct thiocyanation reactions, which can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.22 . It has a density of 1.223±0.06 g/cm3 .

Scientific Research Applications

  • Antimicrobial and Anti-inflammatory Effects : A study demonstrated the anti-inflammatory and antimicrobial effects of thiocyanate, particularly in a cystic fibrosis mouse model. It was observed that thiocyanate decreased airway neutrophil infiltration and restored redox balance, suggesting potential therapeutic utility in diseases like cystic fibrosis (Chandler et al., 2014).

  • Chemical Synthesis Applications : Phenacyl thiocyanate can be efficiently dethiocyanated using Samarium Triiodide, leading to the formation of samarium enolate intermediates. This process is useful in synthesizing acetophenones and α,β-unsaturated ketones (Fan & Zhang, 2002).

  • Electrochemical Applications : The cathodic reduction of this compound can lead to the formation of an enolate, which acts as a nucleophile in various addition or substitution reactions, demonstrating its electrochemical utility (Batanero et al., 2002).

  • Organic Synthesis : Cerium(IV) Ammonium Nitrate can facilitate the addition of thiocyanate and azide to styrenes, leading to the efficient synthesis of phenacyl thiocyanates and azides (Nair et al., 2000).

  • Synthesis of Novel Compounds : Phenacyl bromide, when reacted with thiocyanate, leads to the formation of fully substituted imidazo[1,2-a]pyridine derivatives, highlighting its role in novel compound synthesis (Kianmehr et al., 2010).

  • Antibacterial Studies : Phenacyl-thiosemicarbazones have shown significant antibacterial activity against various species and strains, indicating their potential in antimicrobial research (Khalid et al., 1992).

  • Photocrosslinking in Polymer Science : this compound has been used as a photoinitiator in the photocrosslinking of 1,4-polybutadiene, showcasing its application in polymer science (Kern & Hummel, 1993).

  • Peptide Synthesis : The phenacyl group, introduced onto amino and thio groups by N,S-alkylation, can be rapidly removed, facilitating its application in short peptide synthesis (Tang et al., 2008).

  • Thiazole Synthesis : this compound has been used in the synthesis of thiazoles and aminothiazoles, highlighting its utility in organic synthesis (Das et al., 2006).

Safety and Hazards

Phenacyl thiocyanate can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Phenacyl thiocyanate has broad application prospects. It can be used to construct SCN-containing small organic molecules . It can also be used as a reusable, inexpensive, available, and heterogeneous nanophotocatalyst under visible light for a novel method of construction of this compound compounds from double or triple bonds .

Biochemical Analysis

Biochemical Properties

Phenacyl Thiocyanate, like other thiocyanates, may interact with various enzymes, proteins, and other biomoleculesThiocyanates are known to be involved in a variety of biological processes, including the inhibition of various enzymes and interactions with proteins .

Cellular Effects

Thiocyanates have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, and affecting gene expression

Molecular Mechanism

It is known that thiocyanates can undergo various chemical reactions, and these reactions may play a role in their biological activity . For example, thiocyanates can be converted into other compounds, such as isothiocyanates, which have known biological activities .

Temporal Effects in Laboratory Settings

It is known that thiocyanates can be stable under certain conditions, and they can undergo various chemical reactions over time .

Dosage Effects in Animal Models

It is known that the effects of thiocyanates can vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Thiocyanates are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that thiocyanates can interact with various transporters and binding proteins .

Subcellular Localization

It is known that the localization of thiocyanates can be influenced by various factors, including targeting signals and post-translational modifications .

Properties

IUPAC Name

phenacyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLVIJACDVJDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277242
Record name Phenacyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5399-30-4
Record name 5399-30-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenacyl thiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenacyl thiocyanate
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Synthesis routes and methods I

Procedure details

In accordance with the known process (Beilstein, 8, 94), 10.0 g (50 mmol) of o-bromoacetophenone and 4.9 g (50 mmol) of potassium thiocyanate were added to 80 ml of ethyl alcohol, and the resultant mixture was heated at 80° C. for 3 hours and then allowed to stand overnight. Added to the reaction mixture were 50 ml of water. Precipitated crystals were collected by filtration, washed with 50% aqueous ethyl alcohol and then dried, whereby the title compound was obtained as colorless crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

150 g of ω-chloroacetophenone are dissolved at 50° C. in 1000 ml of ethanol, followed by the addition of a solution of 102 g of KSCN in 40 ml of water. After stirring for 10 minutes at 50° C., the ω-thiocyano acetophenone formed is precipitated with water.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
KSCN
Quantity
102 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bromoacetophenone-modified aminopropylsilylated glass surfaces (2.5×7.5 cm; Sigma, Silane-Prep™, S4651) (see Example 13) were coated with a 0.1M solution of sodium thiocyanate in ethanol and incubated for five hours at 50° C. The glass surfaces thus treated were then washed five times using respectively 30 mL of ethanol for 3 minutes each at room temperature. After washing three times for three minutes each using respectively 30 mL of DCM at room temperature, the glass surfaces were dried and stored at 4° C. until further use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of α-bromoacetophenone (10.0 g, 50.0 mmol) and potassium thiocyanate (4.90 g, 50.0 mmol) in ethanol (80 ml) was stirred at 80° C. for 3 hours. After cooling to room temperature, a precipitated solid was collected by filtration, washed with 50% ethanol in water and dried to give 5.99 g (67.6%) of the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
67.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of Phenacyl thiocyanate?

A1: this compound has the molecular formula C9H7NOS and a molecular weight of 177.23 g/mol. Spectroscopic data confirms its structure:

  • IR spectroscopy: [] shows characteristic absorption bands for the C=O (carbonyl) and SCN (thiocyanate) groups.
  • Crystal Structure: this compound crystallizes in the monoclinic system, space group P21/c. The molecule is planar, with the exception of the hydrogen atoms. []

Q2: Is this compound stable under UV irradiation?

A2: this compound can undergo photoisomerization to phenacyl isothiocyanate upon UV irradiation. The degree of isomerization is influenced by the surrounding polymer matrix and the presence of sensitizers. []

Q3: How can Phenacyl thiocyanates be used in Carbon-Carbon bond formation?

A3: Samarium Iodide (SmI3) can mediate the dethiocyanation of phenacyl thiocyanates, creating a samarium enolate intermediate. This intermediate can then react with water to produce acetophenones or with aldehydes and water to yield α,β-unsaturated ketones. This reaction proceeds efficiently under mild conditions. []

Q4: Can this compound be used to synthesize heterocyclic compounds?

A4: Yes, this compound is a valuable precursor for various heterocyclic systems. Examples include:

  • Thiophenes and 2-aminothiophenes: Reaction with 3-formylchromone in the presence of triethylamine yields thiophenes and 2-aminothiophenes containing an o-acylphenol moiety. []
  • Aroylthiadiazolines and arylazothiazoles: Reactions with phenylglyoxalyl bromide arylhydrazones under different conditions yield these heterocyclic compounds. []
  • Thiadiazolo[2,3-b]quinazolines: Reaction with diazotized anthranilic acid or its methyl ester directly forms the thiadiazolo[2,3-b]quinazoline derivatives. []
  • Thieno[2,3-d]pyrimidines: Reacting with various active methylene reagents yields a range of substituted thieno[2,3-d]pyrimidine derivatives. [, ]
  • 2-amino-4,5-dihydrothiophene-3-carbonitriles: Base-catalyzed reaction with 3-(het)aryl-2-cyanoprop-2-enethioamides yields primarily the trans-isomers of these compounds. []

Q5: Are there efficient synthetic routes to Phenacyl thiocyanates?

A5: Several efficient methods are available for synthesizing Phenacyl thiocyanates:

  • From Styrenes:
    • A direct, one-pot synthesis utilizes cis-1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate at 0°C in methanol. [, ]
    • Another method employs cerium(IV) ammonium nitrate to mediate the addition of thiocyanate to styrenes, leading to phenacyl thiocyanates. [, ]

Q6: How does the structure of this compound relate to its reactivity?

A6: The structure of this compound influences its reactivity in several ways:

  • Aromatic Ring Substituents: Substituents on the aromatic ring can influence the electron density of the carbonyl group, affecting its reactivity. [, , ]

Q7: What analytical methods are used to study this compound and its reactions?

A7: Various analytical methods are employed to characterize and quantify this compound and monitor its reactions:

  • Gas chromatography-mass spectrometry (GC-MS): Used to analyze reaction mixtures and identify products. [, ]
  • FT-IR spectroscopy: Monitors the photoisomerization of this compound to phenacyl isothiocyanate. []
  • X-ray diffraction analysis: Confirms the stereochemistry of synthesized compounds, such as (4R,5S/4S,5R)-2-amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile. []

Q8: Besides chemical synthesis, what other applications does this compound have?

A8: this compound has shown potential as a photoinitiator for the crosslinking of polymers like 1,4-polybutadiene. [, ]

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